3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide
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Overview
Description
3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide is a complex organic compound with a unique structure that includes a chloro group, a cyano group, a cyclopropyl group, a hydroxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxy-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine group
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzoic acid
- 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzylamine
- 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzyl alcohol
Uniqueness
3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-11-5-8(4-9(14)12(11)17)13(18)16-10(6-15)7-2-3-7/h4-5,7,10,17H,2-3H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJTNSYKMPDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC(C#N)C2CC2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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